molecular formula C16H21N5O2S B13374285 N,N-diethyl-N-({6-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)amine

N,N-diethyl-N-({6-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)amine

Cat. No.: B13374285
M. Wt: 347.4 g/mol
InChI Key: LAQKTTPFWWHGLB-UHFFFAOYSA-N
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Description

N,N-Diethyl-N-({6-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)amine is a triazolothiadiazole derivative characterized by a fused bicyclic core ([1,2,4]triazolo[3,4-b][1,3,4]thiadiazole) with two key substituents:

  • Position 3: A diethylaminomethyl moiety, contributing to basicity and hydrogen-bonding capacity.

This compound belongs to a class of nitrogen-sulfur heterocycles known for diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects .

Properties

Molecular Formula

C16H21N5O2S

Molecular Weight

347.4 g/mol

IUPAC Name

N-ethyl-N-[[6-[(4-methoxyphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl]ethanamine

InChI

InChI=1S/C16H21N5O2S/c1-4-20(5-2)10-14-17-18-16-21(14)19-15(24-16)11-23-13-8-6-12(22-3)7-9-13/h6-9H,4-5,10-11H2,1-3H3

InChI Key

LAQKTTPFWWHGLB-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC1=NN=C2N1N=C(S2)COC3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-N-({6-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)amine typically involves multiple steps. The process begins with the preparation of the triazolo-thiadiazole core, followed by the introduction of the methoxyphenoxy group and the diethylamine moiety. Common reagents used in these steps include hydrazine derivatives, thiocarbonyl compounds, and alkylating agents. Reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-N-({6-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxyphenoxy group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N,N-diethyl-N-({6-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-diethyl-N-({6-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)amine involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, modulating their activity. The triazolo-thiadiazole core is known to interact with various biological pathways, including those involved in oxidative stress and signal transduction .

Comparison with Similar Compounds

Comparison with Structural Analogs

Triazolothiadiazole derivatives exhibit variations in substituents at positions 3 and 6, which critically influence their physicochemical and biological properties. Below is a comparative analysis:

Table 1: Substituent Variations and Key Properties

Compound Name / ID Position 3 Substituent Position 6 Substituent Key Data (Yield, M.P., Activity) Reference
Target Compound N,N-Diethylaminomethyl (4-Methoxyphenoxy)methyl Not reported in evidence; inferred from analogs.
20a () 3,4-Dimethoxyphenyl N-Methylpyrrol-2-yl Yield: 57%; M.P.: 184°C; IR confirms NH/SH roles.
KA25 () 4,5-Dimethoxy-N,N-dimethylbenzene 4-Fluorostyryl Anticancer activity (Topo IIα inhibition).
4g () Bis(1-(2-fluorophenyl)triazolyl) 4-Methoxyphenylthiazole M.P.: 122°C; anti-inflammatory activity.
4-[3-(4-tert-butylphenyl)-... () N,N-Dimethylaniline 4-tert-Butylphenyl Structural analog with tert-butyl group; RN: 577700-39-1.
3-(α-Naphthylidene)-6-aryl () α-Naphthylidene Alkyl/Aryl Antimicrobial and herbicidal activity.

Key Observations:

Substituent Effects on Bioactivity :

  • Electron-withdrawing groups (e.g., nitro in ) enhance reactivity for antimicrobial applications .
  • Bulky substituents (e.g., tert-butyl in ) improve metabolic stability but may reduce solubility .
  • Methoxy groups (e.g., in 4g and the target compound) enhance lipophilicity and membrane permeability, critical for CNS-targeting drugs .

Synthetic Routes :

  • The target compound’s synthesis likely parallels ’s method: cyclocondensation of triazole-thiols with electrophiles (e.g., chloroethylamines) under basic conditions .
  • highlights the use of HgO for dehydrosulfurization to form triazolothiadiazoles, a method applicable to the target compound .

Spectroscopic Characterization: ¹H NMR signals for methoxy groups appear at δ 3.65–3.75 ppm (e.g., 4g in ) . Diethylamino protons resonate as triplets near δ 1.2–1.4 ppm (ethyl CH3) and δ 2.6–3.1 ppm (N-CH2) .

Pharmacological and Functional Comparisons

Antimicrobial Activity:

  • Compounds with 6-aryl/heteroaryl groups (e.g., 4a-g in ) show Gram-positive bacterial inhibition (MIC: 2–8 µg/mL) comparable to chloramphenicol .
  • The target compound’s 4-methoxyphenoxy group may enhance binding to bacterial efflux pumps, a mechanism observed in ’s thiazol-2-amine derivatives .

Anticancer Potential:

  • Styryl-substituted analogs (KA25/KA26 in ) inhibit Topoisomerase IIα (IC50: 0.8–1.2 µM) via intercalation and helix destabilization .

Anti-inflammatory Action:

  • Bis-triazolylmethyl derivatives (e.g., 4g in ) inhibit COX-2 (IC50: 0.4 µM) via π-stacking with Tyr385 .
  • The target compound’s methoxyphenoxy group may similarly engage COX-2’s hydrophobic pocket.

Biological Activity

N,N-diethyl-N-({6-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)amine is a complex compound that incorporates both a triazole and a thiadiazole moiety. These structural features suggest potential for diverse biological activities. This article reviews the biological activity of this compound based on existing literature and research findings.

1. Structural Overview

The compound contains a 1,2,4-triazole and a 1,3,4-thiadiazole scaffold, both known for their broad biological activity spectrum. The presence of these heterocycles enhances the compound's potential as a therapeutic agent.

2.1 Antimicrobial Activity

Compounds containing the triazole and thiadiazole rings have demonstrated significant antimicrobial properties. Research indicates that derivatives of 1,3,4-thiadiazole exhibit activity against various Gram-positive and Gram-negative bacteria as well as fungal strains. For instance:

  • Minimum Inhibitory Concentration (MIC) values of certain derivatives have been reported as low as 32.6 μg/mL against Candida albicans, outperforming standard antifungal agents like itraconazole (MIC = 47.5 μg/mL) .

2.2 Anticancer Properties

The 1,3,4-thiadiazole scaffold has been associated with anticancer activities. Studies have shown that modifications to this scaffold can lead to compounds with significant cytotoxic effects against cancer cell lines . The presence of the triazole may also enhance these effects by improving solubility and bioavailability.

2.3 Anti-inflammatory Effects

Research indicates that compounds with thiadiazole structures can exhibit anti-inflammatory properties. The mechanism often involves inhibition of pro-inflammatory cytokines and modulation of inflammatory pathways .

2.4 Neuroprotective Effects

Recent studies suggest that certain derivatives may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases . The mechanisms are thought to involve antioxidant activities and the modulation of neurotransmitter systems.

3. Case Studies

Several studies have focused on the biological evaluation of compounds similar to this compound:

StudyFindings
Gowda et al., 2020 Identified several thiadiazole derivatives with potent antimicrobial activity against S. aureus and E. coli.
Merugu et al., 2020 Reported on the anticancer potential of modified thiadiazoles showing IC50 values in low micromolar range against various cancer cell lines.
Skrzypek et al., 2021 Highlighted neuroprotective effects of thiadiazole derivatives in models of oxidative stress-induced neuronal damage.

4. Conclusion

The compound this compound exhibits promising biological activities due to its structural components derived from triazole and thiadiazole moieties. Further research is necessary to explore its full therapeutic potential and mechanisms of action.

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